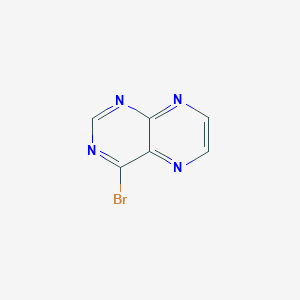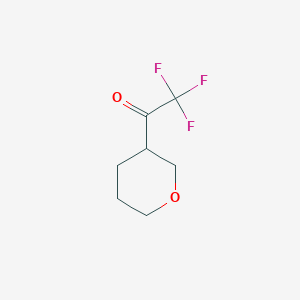
1,4-Bis(4-methoxyphenyl)buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2. It is known for its blue emission in the solid state and is an intermediate in the preparation of liquid crystals and polymers . The compound is characterized by its symmetrical structure, where two 4-methoxyphenyl groups are attached to a buta-1,3-diene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable diene precursor under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Electrophiles like halogens, acidic or basic catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(4-methoxyphenyl)buta-1,3-diene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with molecular targets through its conjugated diene system. The compound can participate in various photochemical and photophysical processes, leading to the generation of reactive oxygen species (ROS) under light irradiation. These ROS can induce cellular damage, making the compound useful in photodynamic therapy .
Comparación Con Compuestos Similares
- 1,4-Bis(4-bromophenyl)buta-1,3-diene
- 1,4-Bis(4-nitrophenyl)buta-1,3-diene
- 1,4-Bis(4-hydroxyphenyl)buta-1,3-diene
Comparison: 1,4-Bis(4-methoxyphenyl)buta-1,3-diene is unique due to its methoxy substituents, which enhance its solubility and photophysical properties compared to its analogs. The presence of methoxy groups also influences the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of advanced materials .
Propiedades
Fórmula molecular |
C18H18O2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-methoxy-4-[(1E,3E)-4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3/b5-3+,6-4+ |
Clave InChI |
OTJAKIZOANJRSA-GGWOSOGESA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


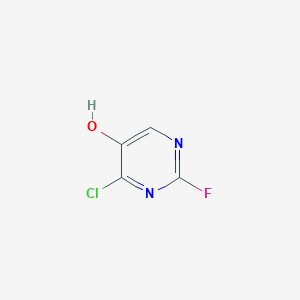
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
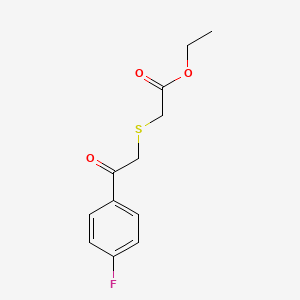
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
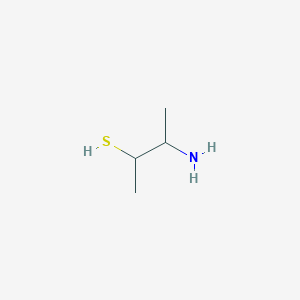
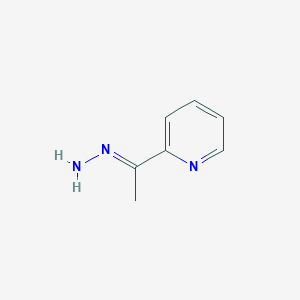
![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)
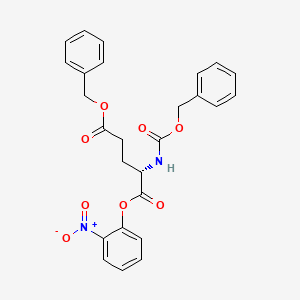
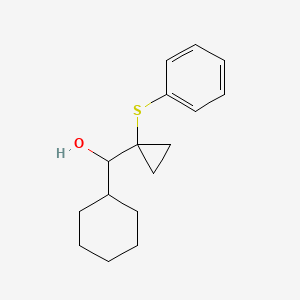
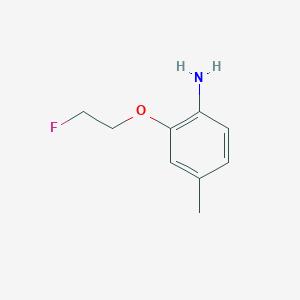
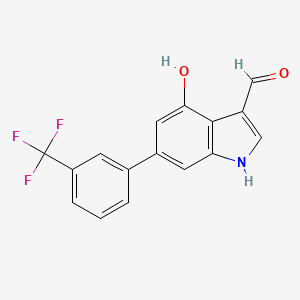
![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)
